1,2-Dibromocyclopentane

Catalog No.
S3722896
CAS No.
33547-17-0
M.F
C5H8Br2
M. Wt
227.92 g/mol
Availability
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1,2-Dibromocyclopentane

CAS Number

33547-17-0

Product Name

1,2-Dibromocyclopentane

IUPAC Name

1,2-dibromocyclopentane

Molecular Formula

C5H8Br2

Molecular Weight

227.92 g/mol

InChI

InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2

InChI Key

LJCGLSZQABMYGU-UHFFFAOYSA-N

SMILES

C1CC(C(C1)Br)Br

Canonical SMILES

C1CC(C(C1)Br)Br

The exact mass of the compound 1,2-Dibromocyclopentane is 227.89723 g/mol and the complexity rating of the compound is 55.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dibromocyclopentane is an organic compound with the molecular formula C5H8Br2C_5H_8Br_2. It exists as a colorless liquid at room temperature and is derived from cyclopentane, a five-membered cyclic hydrocarbon, with two bromine atoms substituted at adjacent (1,2) positions on the cyclopentane ring. The compound exhibits rigidity due to the bulky bromine substituents, leading to the formation of stereoisomers—specifically, cis and trans isomers depending on the spatial arrangement of the bromine atoms. The trans isomer has the bromine atoms positioned on opposite sides of the ring, while the cis isomer has them on the same side, resulting in distinct physical and chemical properties for each configuration .

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide (OHOH^-), cyanide (CNCN^-), or amines (NH2NH_2^-). These reactions typically occur under basic conditions.
  • Elimination Reactions: Under strong basic conditions, 1,2-dibromocyclopentane can undergo elimination reactions to form cyclopentene by removing hydrogen bromide (HBr) from the molecule.
  • Reduction Reactions: The compound can also be reduced to cyclopentane using reducing agents such as zinc (Zn) in the presence of hydrochloric acid (HCl) .

The synthesis of 1,2-dibromocyclopentane typically occurs through halogenation reactions involving cyclopentene or cyclopentane. Common methods include:

  • Bromination of Cyclopentene: This method involves treating cyclopentene with bromine (Br2Br_2) in an inert solvent like carbon tetrachloride (CCl4CCl_4). The reaction proceeds via an anti-addition mechanism leading to the formation of both cis and trans isomers.
  • Use of Continuous Flow Reactors: In industrial settings, bromination can be scaled up using continuous flow reactors for better control over reaction conditions and improved safety. This method enhances yield and purity by optimizing reaction parameters .

1,2-Dibromocyclopentane serves as a versatile chemical intermediate in organic synthesis. Its applications include:

  • Building Block for Organic Synthesis: The presence of two bromine atoms allows for further functionalization reactions to introduce new functional groups.
  • Potential Drug Development: As a dihalide precursor, it could be used in the synthesis of new drug candidates by modifying its structure.
  • Material Science Research: Its unique properties may lead to applications in developing new flame retardants or lubricants due to specific molecular interactions .

Several compounds share structural similarities with 1,2-dibromocyclopentane. Here are notable examples:

Compound NameMolecular FormulaKey Features
CyclopentaneC5H10C_5H_{10}Parent compound; saturated hydrocarbon
1-BromocyclopentaneC5H9BrC_5H_{9}BrContains one bromine atom; less reactive
3-BromocyclopenteneC5H9BrC_5H_{9}BrBromine at a different position; different reactivity
Trans-1,2-DibromocyclopentaneC5H8Br2C_5H_{8}Br_{2}Specific stereoisomer; unique physical properties
Cis-1,2-DibromocyclopentaneC5H8Br2C_5H_{8}Br_{2}Another stereoisomer; distinct chemical behavior

The uniqueness of 1,2-dibromocyclopentane lies in its dual bromination at adjacent positions on the cyclopentane ring. This configuration significantly influences its reactivity and potential applications compared to other similar compounds .

XLogP3

2.7

Exact Mass

227.89723 g/mol

Monoisotopic Mass

225.89928 g/mol

Heavy Atom Count

7

Dates

Last modified: 07-27-2023

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